
2,6-Dichloro-3-hydroxyisonicotinic acid
Übersicht
Beschreibung
2,6-Dichloro-3-hydroxyisonicotinic acid (CAS: 185422-96-2) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂NO₃ and a molecular weight of 208.00 g/mol . It is characterized by a hydroxyl (-OH) group at the 3-position and chlorine substituents at the 2- and 6-positions on the pyridine ring. This compound is typically stored under inert conditions at 2–8°C to ensure stability . Its hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .
Vorbereitungsmethoden
The synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid typically involves the chlorination of isonicotinic acid followed by hydroxylation. One common method includes the reaction of isonicotinic acid with chlorine gas in the presence of a suitable solvent and catalyst to introduce the chlorine atoms at the 2 and 6 positions. The resulting dichloroisonicotinic acid is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide under controlled conditions to yield this compound .
Analyse Chemischer Reaktionen
Carboxylic Acid Reactivity
Analogous to the carboxylation of 2,5-dichlorophenol in [Source 3], the carboxylic acid group in 2,6-dichloro-3-hydroxyisonicotinic acid may form salts (e.g., potassium salts) under basic conditions. This is a common pathway for further functionalization:
Relevant conditions from [Source 3]:
-
Temperature : 145°C
-
Pressure : 6 MPa
-
Catalyst : KCl
Hydroxyl Group Reactivity
The hydroxyl group at position 3 could undergo nitration or sulfonation, similar to nitration reactions described in [Source 1]. For example, nitration of 2,6-dichloropyridine with HNO₃ and oleum (10–65% strength) proceeds via in-situ SO₃ complexation. Adapting this to the hydroxyl group:
Key parameters from [Source 1]:
-
Temperature : 85–150°C
-
Molar ratio (HNO₃:substrate) : 1.5:1 to 6:1
Chlorine Substitution Reactions
The chlorine atoms at positions 2 and 6 are meta-directing but may participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example, in [Source 1], the nitration of 2,6-dichloropyridine occurs at position 3 (activated by electron-withdrawing Cl groups). A similar pattern could enable substitution at Cl positions in the target compound:
Reaction Type | Conditions | Outcome |
---|---|---|
Hydrolysis | Aqueous NaOH, 100–150°C | Cl → OH substitution |
Amination | NH₃, Cu catalyst, 120°C | Cl → NH₂ substitution |
Suzuki Coupling | Pd catalyst, aryl boronic acid | Cross-coupling at Cl positions |
Decarboxylation and Thermal Stability
The carboxylic acid group may undergo decarboxylation at elevated temperatures, as seen in pyridinecarboxylic acid derivatives. From [Source 3], carboxylation occurs at 145°C under 6 MPa CO₂ pressure. Reverse conditions (acidic, high temperature) could promote decarboxylation:
Comparative Reactivity Table
Hypothetical Reaction Pathways
-
Esterification :
-
Typical catalysts: H₂SO₄, TsOH.
-
-
Oxidation of Hydroxyl Group :
-
Requires acidic or neutral conditions.
-
-
Reductive Dechlorination :
-
Pressure: 1–3 atm; temperature: 50–80°C.
-
Challenges and Limitations
-
Steric Hindrance : The 2,6-dichloro substitution may hinder reactivity at position 3.
-
Acid Sensitivity : The hydroxyl and carboxylic acid groups could decompose under strongly acidic conditions.
While direct data on this compound is absent in the provided sources, its reactivity can be extrapolated from analogous systems. Further experimental validation is required to confirm these pathways.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Induction of Plant Resistance
One of the most notable applications of 2,6-dichloro-3-hydroxyisonicotinic acid is its role as a plant resistance inducer against various pathogens. Research has demonstrated that this compound enhances systemic acquired resistance (SAR) in plants, making them more resilient to viral infections.
- Effectiveness Against Pathogens : In various studies, the application of this compound has shown significant reductions in symptoms caused by pathogens such as the tobacco mosaic virus (TMV) and Phytophthora species. For instance, derivatives of this compound have been reported to reduce necrotic spots on leaves by up to 97% when used in diester forms .
Compound Type | Pathogen Resistance | Reduction in Necrotic Spots (%) |
---|---|---|
Diesters | TMV | 97 |
Monoesters | TMV | 82 |
Amides | Various | 92 |
Mechanism of Action
The mechanism behind the efficacy of this compound involves the stimulation of plant defense mechanisms. It activates pathways that lead to the production of phytoalexins and other defensive compounds that help combat pathogen attacks .
Medicinal Applications
Inhibitors of Enzymatic Activity
This compound is also utilized in medicinal chemistry as a precursor for synthesizing pyridine derivatives that act as inhibitors for human enzymes. Notably, it has been linked to the preparation of compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. This inhibition can be beneficial in treating conditions such as obesity and metabolic syndrome .
Application Area | Target Enzyme | Potential Health Benefits |
---|---|---|
Medicinal Chemistry | 11β-Hydroxysteroid Dehydrogenase Type 1 | Treatment for obesity and metabolic syndrome |
Case Studies
Case Study 1: Enhanced Resistance in Tobacco Plants
In a controlled study, tobacco plants treated with this compound showed increased resistance to TMV. The treated plants exhibited a significant reduction in viral symptoms compared to untreated controls, demonstrating the compound's potential as a biopesticide .
Case Study 2: Synthesis of Pyridine Derivatives
Research into the synthesis of pyridine derivatives using this compound revealed its effectiveness as a building block for creating compounds with inhibitory activity against human enzymes. These derivatives have been tested in vitro for their potential therapeutic effects .
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it induces systemic acquired resistance by activating the plant’s immune system, leading to the production of defense-related enzymes such as chitinase. This enhances the plant’s ability to resist infections by pathogens .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
Table 1: Structural Properties of Selected Pyridine Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
2,6-Dichloro-3-hydroxyisonicotinic acid | 185422-96-2 | C₆H₃Cl₂NO₃ | 208.00 | 2-Cl, 6-Cl, 3-OH, 4-COOH |
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | 209.99 | 2-Cl, 6-Cl, 5-F, 3-COOH |
Methyl 2,6-dichloroisonicotinate | 42521-09-5 | C₇H₅Cl₂NO₂ | 206.03 | 2-Cl, 6-Cl, 4-COOCH₃ |
2,6-Dichloro-3-methylisonicotinic acid | 1256835-40-1 | C₇H₅Cl₂NO₂ | 206.03 | 2-Cl, 6-Cl, 3-CH₃, 4-COOH |
3-Amino-2,6-dichloroisonicotinic acid | 58484-01-8 | C₆H₄Cl₂N₂O₂ | 207.02 | 2-Cl, 6-Cl, 3-NH₂, 4-COOH |
Key Observations :
- Halogen vs. Hydroxyl : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to halogenated analogs like 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid, which may improve solubility in polar solvents .
- Ester vs. Acid : Methyl esters (e.g., Methyl 2,6-dichloroisonicotinate) exhibit higher lipophilicity, favoring membrane permeability but reducing water solubility .
- Amino vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The hydroxyl group in the target compound may lower its melting point compared to non-hydroxylated analogs due to disrupted crystallinity from hydrogen bonding .
- Fluorinated analogs (e.g., 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid) exhibit lower synthetic yields, suggesting higher reactivity challenges .
Key Observations :
- The hydroxyl group in the target compound is critical for interactions in neurodegenerative disease targets, as suggested by glial activity studies .
- Fluorinated derivatives may exhibit better blood-brain barrier (BBB) penetration due to fluorine’s electronegativity and small atomic radius .
- Amino-substituted analogs (e.g., 3-Amino-2,6-dichloroisonicotinic acid) are prioritized in medicinal chemistry for their enhanced binding to biological targets .
Biologische Aktivität
2,6-Dichloro-3-hydroxyisonicotinic acid (INA) is a compound of increasing interest in both agricultural and medicinal research due to its diverse biological activities. This article delves into its biological mechanisms, applications, and comparative efficacy based on recent studies.
This compound has the molecular formula CHClNO and a molecular weight of 222.03 g/mol. The synthesis typically involves chlorination of isonicotinic acid followed by hydroxylation, producing a compound that exhibits significant biological activity.
Target and Mode of Action
The primary target of INA is the plant immune system, where it functions as an inducer of systemic acquired resistance (SAR). By mimicking plant-pathogen interactions, INA activates defense mechanisms that enhance plant resilience against various pathogens, including bacteria and fungi .
Biochemical Pathways
INA primarily affects the SAR pathway, leading to increased resistance against diseases such as tobacco mosaic virus and other phytopathogens . The compound's action results in enhanced biochemical responses that fortify plants against infections.
Antimicrobial and Antiviral Properties
Research indicates that INA exhibits significant antimicrobial and antiviral properties. In field studies, applications of INA have shown increased resistance in crops such as pepper, pear, and rice against various pathogens . For instance:
- Tobacco Plants : Application of INA has been reported to increase resistance to pathogens like Cercospora nicotianae and Peronospora tabacina by stimulating SAR .
- Efficacy Comparison : In comparative studies, this compound demonstrated superior efficacy over other nicotinic derivatives in inducing plant resistance, with induction levels reaching up to 82% in some cases .
Case Studies
- Field Trials on Tobacco : Field trials demonstrated that INA-treated tobacco plants showed a marked reduction in necrotic spots caused by viral infections compared to untreated controls. The reduction was quantified at up to 97% for certain ester derivatives of INA .
- Resistance Induction in Various Crops : Studies showed that the application of INA significantly reduced disease symptoms across multiple crop species. For example, it was effective against Phytophthora parasitica var. Nicotianae, showcasing its broad-spectrum efficacy .
Comparative Analysis with Similar Compounds
Compound | Resistance Induction (%) | Notable Features |
---|---|---|
This compound | 82 | Strong SAR inducer; effective against multiple pathogens |
Nicotinic acid | 50 | Lower efficacy; basic structure |
Isonicotinic acid | <10 | Minimal biological activity |
Benzothiadiazole | Variable | Activates plant immunity but less effective than INA |
Probenazole | Variable | Priming agent for plant immunity |
This table highlights the superior biological activity of this compound compared to its analogs.
Pharmacokinetics
INA exhibits high gastrointestinal absorption and is known to penetrate the blood-brain barrier (BBB), making it a candidate for therapeutic applications beyond agriculture. Its pharmacokinetic profile supports its potential use in various medical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dichloro-3-hydroxyisonicotinic acid, and how do halogen substituents influence its reactivity?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation steps on a pyridine-carboxylic acid backbone. For example, chlorination of nicotinic acid derivatives using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) can introduce chlorine atoms at positions 2 and 5. Hydroxylation at position 3 is achieved via selective hydrolysis or oxidation-reduction cycles. The steric and electronic effects of chlorine substituents reduce nucleophilic substitution reactivity at adjacent positions, necessitating precise stoichiometric control . Key Parameters :
- Reaction temperature: 60–80°C for halogenation.
- Solvent: Anhydrous conditions (e.g., DMF or THF).
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane).
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The absence of aromatic protons (due to Cl substitution at positions 2 and 6) and a singlet for the hydroxyl proton (δ ~12 ppm in DMSO-d₆) confirm substitution patterns.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch).
- MS : Molecular ion peak at m/z 208 (C₆H₃Cl₂NO₃) with fragmentation patterns indicating loss of COOH and Cl groups .
- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) at λ = 254 nm.
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at 2–8°C under nitrogen atmosphere to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life under ICH guidelines .
Advanced Research Questions
Q. How can contradictory data in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity) be systematically resolved?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ values to differentiate specific inhibition from nonspecific cytotoxicity.
- Control Experiments : Include positive controls (e.g., known inhibitors) and cell viability assays (MTT/XTT).
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates.
- Mechanistic Profiling : Pair activity data with structural modeling (e.g., molecular docking) to identify binding interactions vs. off-target effects .
Q. What strategies optimize the detection of trace amounts (ppb-level) of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to remove matrix interferents.
- Detection : LC-MS/MS with electrospray ionization (ESI⁻ mode) for high sensitivity.
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- MRM Transitions : m/z 208 → 164 (quantifier) and 208 → 128 (qualifier).
- Validation : Follow FDA guidelines for LOD/LOQ determination and recovery rates (85–115%) .
Q. How can computational methods elucidate the mechanistic role of this compound in protein-ligand interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or oxidoreductases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes.
- QM/MM Calculations : Evaluate electronic effects of Cl and OH groups on hydrogen bonding and charge distribution at binding sites .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported solubility profiles (aqueous vs. organic solvents)?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification across pH gradients (2–10).
- Co-solvency Studies : Apply the Hansen solubility parameters to identify optimal solvent blends (e.g., ethanol/water mixtures).
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to distinguish kinetic vs. equilibrium solubility .
Eigenschaften
IUPAC Name |
2,6-dichloro-3-hydroxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNBXJKGZGLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376273 | |
Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185422-96-2 | |
Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.